(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 151911-22-7
VCID: VC21089767
InChI: InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILES: C1=CC=C(C(=C1)C(CC(=O)O)N)F
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

CAS No.: 151911-22-7

Cat. No.: VC21089767

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid - 151911-22-7

Specification

CAS No. 151911-22-7
Molecular Formula C9H10FNO2
Molecular Weight 183.18 g/mol
IUPAC Name (3R)-3-amino-3-(2-fluorophenyl)propanoic acid
Standard InChI InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Standard InChI Key RSCLTSJQAQBNCE-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@@H](CC(=O)[O-])[NH3+])F
SMILES C1=CC=C(C(=C1)C(CC(=O)O)N)F
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])F

Introduction

Chemical Identity and Structure

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, also known as (R)-2-Fluoro-β-phenylalanine or (R)-2-Fluoro-β-homophenylglycine, is a fluorinated amino acid derivative with the molecular formula C₉H₁₀FNO₂ and a molecular weight of 183.18 g/mol . The compound features a chiral center at the C-3 position with the (R) configuration, distinguishing it from its enantiomer . The structure consists of a 2-fluorophenyl group attached to the alpha carbon, an amino group, and a propionic acid moiety .

Table 1.1: Chemical Identity Parameters

ParameterInformation
Chemical Name(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
CAS Number151911-22-7
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol
Synonyms(R)-2-Fluoro-β-phenylalanine; (R)-3-Amino-3-(2-fluorophenyl)propanoic acid; (3R)-3-amino-3-(2-fluorophenyl)propanoic acid
Optical Rotation[α]₂₅ᴅ = +5.0 ± 2° (C=1 in H₂O)
InChIInChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
SMILESC1=CC=C(C(=C1)C@@HN)F

Physical and Chemical Properties

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid appears as a white crystalline powder with a melting point of approximately 150°C . It is soluble in water, which facilitates its use in various biochemical applications . The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties to the molecule, enhancing its lipophilicity and ability to cross biological membranes—a critical factor for drug efficacy .

Table 2.1: Physical and Chemical Properties

PropertyValueReference
Physical StateWhite crystalline powder
Melting Point~150°C
SolubilitySoluble in water
Storage Conditions2-8°C recommended
StabilityStable under normal conditions
pKaNot specified in the literature-
Log PNot specified in the literature-

The fluorinated phenyl group increases the compound's resistance to metabolic degradation compared to non-fluorinated analogs, potentially extending its half-life in biological systems . This property makes it particularly valuable in drug development where metabolic stability is a concern .

Synthesis Methods

Multiple approaches have been documented for the synthesis of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, ranging from traditional chemical synthesis to enzymatic methods. These methodologies vary in yield, stereoselectivity, and complexity.

Asymmetric Synthesis

Asymmetric synthesis methodologies for obtaining enantiomerically pure (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid include:

  • The Erlenmeyer azalactone method, followed by selective enzymatic hydrolysis to obtain the desired enantiomer with high enantiomeric excess (>99% ee) .

  • Transition-metal-catalyzed asymmetric hydrogenation of α-amidocinnamic acid derivatives using specialized chiral ligands .

Table 3.1: Comparison of Synthesis Methods

MethodStarting MaterialsConditionsYield (%)Enantiomeric ExcessReference
Malonic Acid Condensation2-fluorobenzaldehyde, malonic acid, NH₄OAcEthanol, reflux58.6Racemic
Rodionov Reaction2-fluorobenzaldehyde, malonic acid, NH₄OAcEthanol, heat41Racemic
PAM-Catalyzed2-fluorocinnamic acidEnzymaticHigh>99% (R)
Erlenmeyer Azalactone2-fluorobenzaldehyde, N-acetylglycineMulti-stepModerate>99% after resolution

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides critical information about the compound's molecular structure.

Mass Spectrometry

Mass spectrometric analysis typically shows a molecular ion peak (M⁺) consistent with the molecular weight of 183.18 g/mol . High-resolution mass spectrometry provides confirmation of the molecular formula.

Applications in Research and Development

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid has diverse applications in scientific research and pharmaceutical development.

Pharmaceutical Development

The compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders . Its unique structural features make it valuable for creating novel therapeutic agents with enhanced pharmacokinetic properties .

Neurotransmitter Research

Researchers utilize this compound in studies related to neurotransmitter systems, helping to elucidate mechanisms of action in synaptic transmission . Its structural similarity to certain neurotransmitters makes it valuable for investigating neurobiological processes .

Biochemical Assays

The compound is employed in biochemical assays to measure enzyme activity and interactions, providing insights into metabolic pathways . This application is particularly relevant for understanding cellular processes and developing new therapeutic strategies .

Drug Design

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid's unique properties make it a valuable candidate in rational drug design . The fluorine substituent enhances lipophilicity, improving the compound's ability to cross biological membranes, which is essential for drug efficacy . Additionally, it serves as a platform for designing selective receptor modulators with enhanced specificity and reduced side effects .

Biological Activity and Pharmacological Properties

The biological activity of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid largely relates to its structural features and their impact on pharmacological properties.

Structure-Activity Relationships

The presence of fluorine at the ortho position of the phenyl ring confers several advantageous properties:

  • Enhanced membrane permeability due to increased lipophilicity

  • Improved metabolic stability against enzymatic degradation

  • Potential alteration of pKa values, affecting binding to biological targets

Pharmacokinetic Considerations

The compound's stability and compatibility with various synthetic pathways enhance its appeal in medicinal chemistry, offering versatility for scientists developing innovative drug designs . Its ability to cross biological membranes may contribute to improved bioavailability compared to non-fluorinated analogs .

Related Compounds and Derivatives

Several structurally related compounds and derivatives of (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid have been synthesized and studied for various applications.

Protected Derivatives

Protected forms of the compound are commonly used in peptide synthesis and other chemical transformations:

  • Boc-(R)-3-amino-3-(2-fluoro-phenyl)-propionic acid (CAS: 500789-03-7)

  • Fmoc-(R)-3-amino-3-(2-fluoro-phenyl)propionic acid (CAS: 511272-50-7)

These protected derivatives maintain the stereochemical integrity of the original compound while providing temporary protection for the amino group during chemical reactions.

Positional Isomers

Positional isomers with the fluorine atom at different positions on the phenyl ring include:

  • (R)-3-Amino-3-(3-fluoro-phenyl)-propionic acid (meta-fluoro)

  • (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid (para-fluoro)

Table 8.1: Comparison of Fluorinated Analogs

CompoundPosition of FluorinePropertiesApplicationsReference
(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acidorthoEnhanced lipophilicity, good membrane permeabilityNeurological drug development
(R)-3-Amino-3-(3-fluoro-phenyl)-propionic acidmetaDifferent electronic effectsBiochemical research
(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acidparaDifferent electronic effectsPharmaceutical development

Other Halogenated Derivatives

Chlorinated and brominated analogs have also been synthesized and studied:

  • (R)-3-Amino-3-(2-chloro-phenyl)-propionic acid

  • (R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

These halogenated derivatives offer varied electronic and steric properties that can be exploited in structure-activity relationship studies and drug design.

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